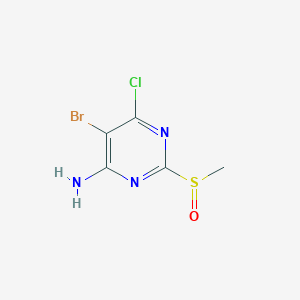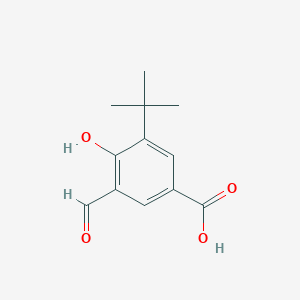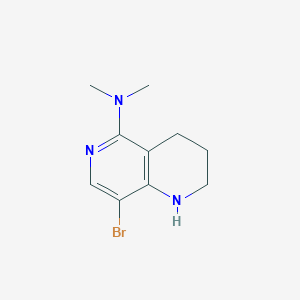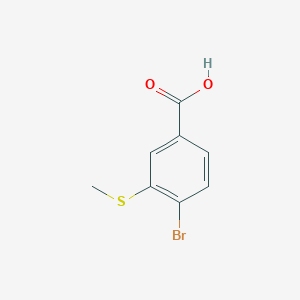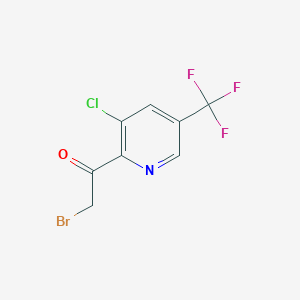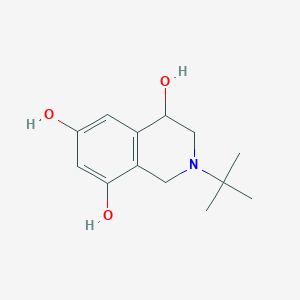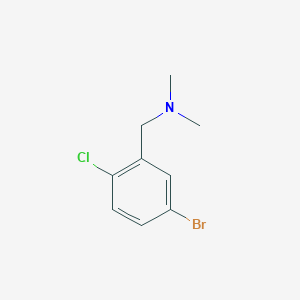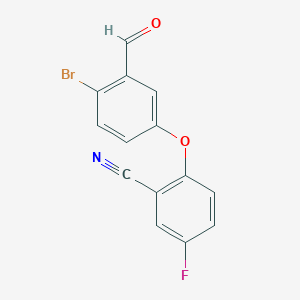
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is a white to off-white powder used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Chemical Reactions Analysis
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of biological pathways and molecular interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-5-(2-cyano-4-fluorophenoxy)benzaldehyde can be compared with other benzaldehyde derivatives, such as:
- 2-Bromo-5-fluorobenzaldehyde
- 2-Cyano-4-fluorobenzaldehyde
- 5-(2-Cyano-4-fluorophenoxy)benzaldehyde
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromine, cyano, and fluorophenoxy groups in this compound makes it unique and suitable for specific applications .
Properties
IUPAC Name |
2-(4-bromo-3-formylphenoxy)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-13-3-2-12(6-10(13)8-18)19-14-4-1-11(16)5-9(14)7-17/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRWSQLBQSPTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C#N)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


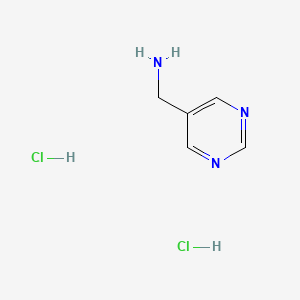
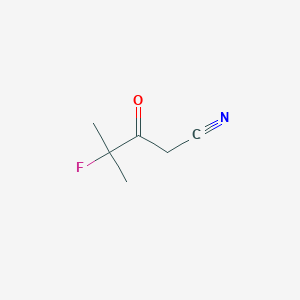
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
